4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
Description
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C13H7BrF5NO |
|---|---|
Molecular Weight |
368.10 g/mol |
IUPAC Name |
4-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
RGMVHKUQUQXYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Reduction: The bromine and fluorine substituents can be selectively reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitroaniline or azo compounds, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in applications requiring high reactivity and specificity .
Biological Activity
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound notable for its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl groups attached to an aniline framework. Its molecular formula is with a molecular weight of approximately 386.09 g/mol. This compound exhibits distinct chemical properties that make it valuable in various scientific and industrial applications, particularly in medicinal chemistry and materials science.
The biological activity of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups such as trifluoromethyl and difluoro enhances the compound's reactivity and binding affinity to various enzymes and receptors.
Key Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that compounds similar to 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that further investigation into the brominated derivative could yield similar results.
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of halogenated anilines. Preliminary tests on related compounds have shown effectiveness against a range of bacterial strains, indicating that 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline may also possess similar properties.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | Lacks difluoro and phenoxy groups | Moderate enzyme inhibition |
| 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene | Similar halogenation pattern | High cytotoxicity against cancer cells |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Contains trifluoromethoxy instead of phenoxy | Effective against certain bacterial strains |
Synthesis and Applications
The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. The compound's unique structure allows it to be utilized in various applications:
- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for further drug development.
- Material Science : The compound's properties could be harnessed in creating advanced materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
